5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
Overview
Description
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a trifluoroethoxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyrazine derivatives .
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Pyrazinecarboxylic acid: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less bioactive.
Uniqueness
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCSYPHQKYCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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